molecular formula C8H5ClFN B13920844 3-Chloro-4-fluoro-2-methylbenzonitrile

3-Chloro-4-fluoro-2-methylbenzonitrile

Cat. No.: B13920844
M. Wt: 169.58 g/mol
InChI Key: DKKNVYIIDZOEDZ-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H5ClFN It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Chloro-4-fluoro-2-methylbenzonitrile typically involves the reaction of 3-chloro-4-fluoro-2-methylbenzyl chloride with a cyanide source. One common method is the nucleophilic substitution reaction where the chloride group is replaced by a cyano group using sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-2-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-4-fluoro-2-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorobenzonitrile: Similar structure but lacks the methyl group.

    3-Chloro-4-methylbenzonitrile: Similar structure but lacks the fluorine atom.

    4-Fluoro-2-methylbenzonitrile: Similar structure but lacks the chlorine atom .

Uniqueness

3-Chloro-4-fluoro-2-methylbenzonitrile is unique due to the presence of all three substituents (chlorine, fluorine, and methyl) on the benzene ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H5ClFN

Molecular Weight

169.58 g/mol

IUPAC Name

3-chloro-4-fluoro-2-methylbenzonitrile

InChI

InChI=1S/C8H5ClFN/c1-5-6(4-11)2-3-7(10)8(5)9/h2-3H,1H3

InChI Key

DKKNVYIIDZOEDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)F)C#N

Origin of Product

United States

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